3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide
Overview
Description
3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit antifungal and antibacterial activities. In vivo studies have shown that this compound has the potential to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in lab experiments include its reproducible synthesis method, its potential use in the development of new drugs, and its ability to exhibit anticancer, antifungal, and antibacterial activities. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for research on 3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide. These include the development of new derivatives of this compound with improved solubility and reduced toxicity, the investigation of its mechanism of action, and the evaluation of its potential use in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Scientific Research Applications
3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been studied extensively for its potential use in the development of new drugs. This compound has been found to exhibit anticancer, antifungal, and antibacterial activities in various in vitro and in vivo studies. Several scientific articles have reported the use of 3-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide as a lead compound for the development of new anticancer agents.
properties
IUPAC Name |
3-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-10(12-5-3-7-16-9-12)17-18-14(19)11-4-2-6-13(15)8-11/h2-9H,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZAPINSDXTFLN-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49827874 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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